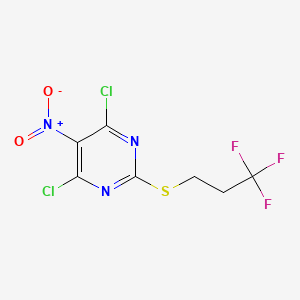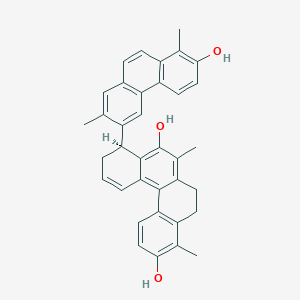
Jinflexin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Jinflexin D is a natural phenanthrene derivative isolated from the plant species Juncus inflexus. It is a dimeric compound with a unique heptacyclic ring system, making it a subject of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions: Jinflexin D is typically isolated from the methanolic extract of Juncus inflexus roots. The isolation process involves several steps, including extraction with solvents of different polarities (n-hexane, dichloromethane, and ethyl acetate) and purification using chromatographic techniques . The absolute configurations of the new compounds are determined by TDDFT-ECD calculations, and their enantiomeric purity is checked by chiral HPLC analysis .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and complex structure. The compound is primarily obtained through extraction and purification from natural sources.
化学反应分析
Types of Reactions: Jinflexin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds.
科学研究应用
Jinflexin D has several scientific research applications due to its unique structure and biological activities. It has been studied for its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multi-resistant bacterial strains . Additionally, this compound exhibits antiproliferative, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development .
作用机制
The mechanism of action of Jinflexin D involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the α1β2γ2s subtype of the GABA A receptor, leading to its anxiolytic and sedative effects . Additionally, this compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
相似化合物的比较
Similar Compounds: Jinflexin D is part of a group of phenanthrene derivatives isolated from Juncus species. Similar compounds include jinflexins A, B, and C, as well as juncuenins A, B, and D, juncusol, dehydrojuncuenins A and B, and dehydrojuncusol .
Uniqueness: What sets this compound apart from other similar compounds is its unique heptacyclic ring system and its dimeric nature. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and potential therapeutic applications .
属性
分子式 |
C36H32O3 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
(9S)-9-(7-hydroxy-2,8-dimethylphenanthren-3-yl)-4,7-dimethyl-5,6,9,10-tetrahydrobenzo[c]phenanthrene-3,8-diol |
InChI |
InChI=1S/C36H32O3/c1-18-16-22-8-9-23-19(2)32(37)14-12-26(23)31(22)17-30(18)27-6-5-7-29-34-25(21(4)36(39)35(27)29)11-10-24-20(3)33(38)15-13-28(24)34/h5,7-9,12-17,27,37-39H,6,10-11H2,1-4H3/t27-/m0/s1 |
InChI 键 |
MPGAYVJJNKGBPE-MHZLTWQESA-N |
手性 SMILES |
CC1=CC2=C(C=C1[C@@H]3CC=CC4=C5C(=C(C(=C34)O)C)CCC6=C5C=CC(=C6C)O)C7=C(C=C2)C(=C(C=C7)O)C |
规范 SMILES |
CC1=CC2=C(C=C1C3CC=CC4=C5C(=C(C(=C34)O)C)CCC6=C5C=CC(=C6C)O)C7=C(C=C2)C(=C(C=C7)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


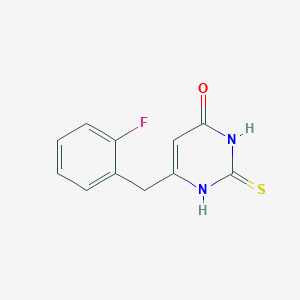

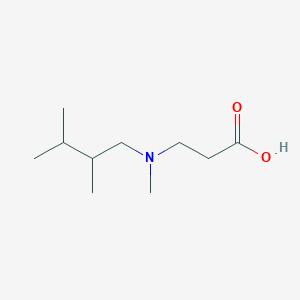
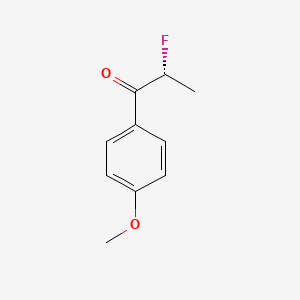

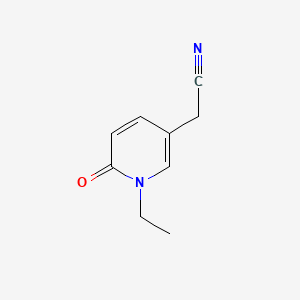
![(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine](/img/structure/B13430454.png)

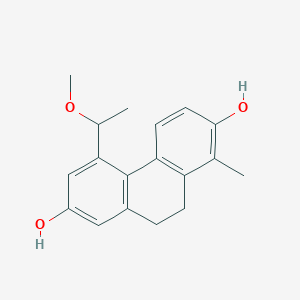
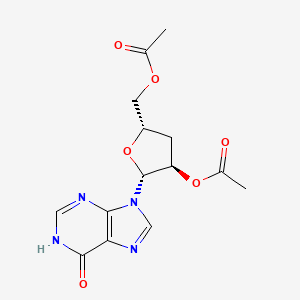
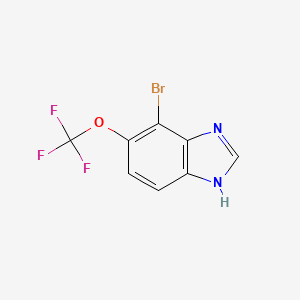
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13430490.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
